molecular formula C12H14BrNO4S B1270356 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 203519-01-1

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B1270356
CAS No.: 203519-01-1
M. Wt: 348.21 g/mol
InChI Key: VMVQMTHMVVRANM-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is an organic compound with the molecular formula C12H14BrNO4S It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a bromophenylsulfonyl group attached to the piperidine ring

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVQMTHMVVRANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353289
Record name 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203519-01-1
Record name 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Piperidinecarboxylic Acid Derivatives

Direct Bromination Using N-Bromosuccinimide (NBS)

This method involves brominating 4-piperidinecarboxylic acid precursors at the para position of the aryl ring. Key steps include:

  • Substrate Preparation : 4-Piperidinecarboxylic acid is first sulfonylated with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) or acetonitrile.
  • Catalysis : Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) enhances para-selectivity by stabilizing transition states.
  • Conditions : Reactions proceed at 20–25°C for 5–8 hours, yielding 85–90% product after recrystallization (DCM/n-heptane).

Example Protocol (Adapted from CN112645902A):

  • Dissolve N-phenylpiperidine (0.124 mol) and tetra-n-butylammonium tetraphenylborate (2.8 g) in dichloromethane.
  • Add NBS (0.149 mol) in batches at 10–15°C.
  • Stir at 20–25°C for 8 hours, quench with NaHSO₃, and extract with DCM.
  • Purify via recrystallization (DCM/n-heptane, 1:4) to isolate 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid (85.4% yield, 99.7% GC purity).

Coupling Reactions with Pre-Brominated Intermediates

Alternative routes utilize Suzuki-Miyaura coupling or Ullmann reactions to introduce the bromophenyl group early in the synthesis:

  • Starting Material : 4-Piperidinecarboxylic acid is functionalized with a sulfonyl group before coupling with 4-bromophenylboronic acid.
  • Catalysts : Pd(PPh₃)₄ or CuI/1,10-phenanthroline enable cross-couplings but increase costs due to metal catalyst usage.
  • Yield Limitation : Early-stage bromination often results in lower yields (58–65%) compared to late-stage functionalization.

Multi-Step Synthesis from Piperidine and Bromobenzene

Two-Step Process (CN112645902A Patent)

This scalable method avoids costly palladium catalysts:

Step 1: Synthesis of N-Phenylpiperidine
Parameter Details
Reactants Bromobenzene, piperidine, sulfolane
Base Potassium tert-butoxide or sodium tert-amylate (1.5–2.0 eq)
Temperature 150–180°C
Yield 84–87% (HPLC purity >98.9%)
Step 2: Bromination to Target Compound
Parameter Details
Brominating Agent NBS or dibromohydantoin (1.1–1.2 eq)
Solvent Dichloromethane or acetonitrile
Catalyst Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq)
Yield 85–90% (GC purity >99.5%)

Advantages :

  • Eliminates Pd catalysts, reducing production costs.
  • High para-selectivity (>99% by GC) with minimal isomer formation.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Purity (%) Cost (Relative) Scalability
Direct Bromination 85–90 >99.5 Low Industrial
Coupling Reactions 58–65 95–98 High Lab-scale
Two-Step Process 87–90 >99.7 Moderate Pilot-scale

Critical Factors Affecting Yield

  • Solvent Choice : Sulfolane in Step 1 improves reaction homogeneity and heat transfer.
  • Catalyst Loading : >0.1 eq tetra-n-butylammonium tetraphenylborate maximizes para-bromination.
  • Temperature Control : Exceeding 25°C in Step 2 promotes di-bromination byproducts.

Purification and Characterization

Recrystallization Optimization

  • Solvent System : DCM/n-heptane (1:4) achieves >99% purity by removing unreacted NBS and sulfolane residues.
  • Alternative : Vacuum distillation (40–60°C, 0.1 mmHg) is feasible but less effective for polar impurities.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.31–7.27 (d, J = 9.1 Hz, 2H), 6.79–6.73 (d, J = 9.1 Hz, 2H), 3.12 (t, J = 5.4 Hz, 4H), 1.69–1.63 (m, 4H), 1.58–1.55 (m, 2H).
  • LC-MS : [M+H]⁺ m/z 348.21 (calculated), 348.20 (observed).

Industrial and Environmental Considerations

Waste Management

  • Sulfolane Recovery : Distillation at 200°C under reduced pressure recovers >95% sulfolane for reuse.
  • Bromide Byproducts : NaHSO₃ quenching converts excess Br₂ to HBr, neutralized with NaOH.

Cost-Benefit Analysis

Component Cost (USD/kg) Environmental Impact
Sulfolane 12–15 Moderate (non-toxic)
NBS 50–60 High (bromine waste)
Tetra-n-butylammonium 80–100 Low

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The bromophenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylsulfonyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Phenylsulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow for modifications that enhance efficacy against specific conditions, including pain management and neurodegenerative diseases. For instance, derivatives of this compound have been investigated for their analgesic properties, showing promise as potent pain relievers in preclinical studies .

Antimicrobial Activity
Research indicates that 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid exhibits antimicrobial properties. Similar compounds have demonstrated effectiveness against gram-positive pathogens and potential antileishmanial and antimalarial activities. The interaction with specific enzymes involved in these infections suggests a mechanism that could be exploited for developing new antimicrobial agents .

Biological Research

Enzyme Inhibition Studies
The compound has been utilized in studies examining enzyme inhibitors and receptor modulators. Its ability to interact with sulfonyl-containing enzymes can lead to significant alterations in enzyme activity, which is vital for understanding biochemical pathways involved in disease mechanisms. For example, it has been shown to modulate key signaling pathways such as MAPK/ERK, impacting cell proliferation and differentiation .

Antiviral Research
Recent studies have identified this compound as part of a class of compounds with potential antiviral activity against coronaviruses. In silico studies suggest that it may bind to the catalytic site of the main protease (M pro) of SARS-CoV-2, indicating its potential as a therapeutic agent against COVID-19 .

Materials Science

Development of Advanced Materials
The unique structural properties of this compound make it valuable in materials science. It is used in synthesizing advanced polymers and coatings due to its stability and reactivity. The incorporation of this compound into material formulations can enhance mechanical properties and resistance to environmental degradation .

Industrial Applications

Synthesis of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals and intermediates for various processes. Its versatility allows for modifications that tailor it for specific applications in chemical manufacturing, further broadening its utility beyond laboratory research .

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
  • 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid
  • 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid

Uniqueness: 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and material properties.

Q & A

Q. What are the key synthetic methodologies for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid, and how can reaction conditions be optimized?

A common approach involves sulfonylation of the piperidine core. For example, intermediates like ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be hydrolyzed under basic conditions (e.g., 5N NaOH in EtOH/water) to yield the carboxylic acid derivative. Acidification (6N HCl) precipitates the product, achieving yields >85% . Adjusting reaction time (e.g., 24 hours at room temperature) and stoichiometry of NaOH may improve purity. For bromophenyl derivatives, substituting benzyl or sulfamoyl groups with 4-bromophenylsulfonyl precursors is critical.

Q. How can NMR and IR spectroscopy validate the structural integrity of this compound?

Key spectral markers include:

  • ¹H NMR : Aromatic protons from the 4-bromophenyl group (δ ~7.93 ppm, doublet, J = 8.5 Hz) and piperidine methylene/methine signals (δ 1.52–3.42 ppm). The absence of ester peaks (e.g., ethyl group at δ ~1.2–4.3 ppm) confirms hydrolysis .
  • IR : Stretching vibrations for sulfonyl (S=O, ~1350–1160 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹; C=O, ~1680 cm⁻¹) groups .

Q. What safety precautions are necessary for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, structurally similar sulfonylated piperidines may cause respiratory or skin irritation. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store at ambient temperatures in sealed containers, avoiding prolonged exposure to moisture or light .

Q. What solubility properties should guide solvent selection for in vitro assays?

The compound’s carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol). Partition coefficient (LogP) estimates (~0.28) suggest moderate hydrophilicity, making aqueous-organic mixtures (e.g., EtOH/water) suitable for dissolution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

Contradictions often arise from impurities or polymorphic forms. For example, a melting point range of 162–163°C was reported for a sulfamoyl analog , while bromophenyl derivatives may vary due to crystallinity. Use recrystallization (e.g., ethanol/water) and HPLC (C18 column, methanol/water mobile phase) to isolate pure phases. Cross-validate findings with elemental analysis (%C, %H, %N) and high-resolution mass spectrometry .

Q. What experimental strategies are effective for evaluating this compound’s biological activity against carbonic anhydrase isoforms?

Design enzyme inhibition assays using recombinant human carbonic anhydrases (e.g., CA-II, CA-IX). Prepare test solutions in Tris buffer (pH 7.4) with 0.1% DMSO. Monitor activity via stopped-flow CO₂ hydration or fluorescent probes (e.g., dansylamide displacement). Compare IC₅₀ values with reference inhibitors (e.g., acetazolamide) and analyze structure-activity relationships (SAR) by modifying the sulfonyl or bromophenyl moieties .

Q. How can computational modeling predict interactions between this compound and biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 3LXE for CA-II). Optimize the ligand’s 3D structure (DFT methods, B3LYP/6-31G*) and calculate binding free energies. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess stability of hydrogen bonds between the sulfonyl group and active-site zinc ions .

Q. What synthetic routes minimize byproducts during large-scale preparation?

Scale-up challenges include controlling exothermic reactions during sulfonylation. Use dropwise addition of 4-bromobenzenesulfonyl chloride to cooled (0–5°C) piperidine derivatives in dichloromethane. Employ scavengers (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution) .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR/IR results with published spectra of analogous compounds (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) to confirm functional groups .
  • Biological Assay Design : Include positive/negative controls and triplicate measurements to ensure reproducibility. For enzyme studies, use kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Contradiction Analysis : When conflicting data arises (e.g., purity vs. yield), apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) and optimize synthetic protocols .

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